molecular formula C7H12O3S B13600332 gamma-Ethylmercaptoacetoacetic acid methyl ester CAS No. 74150-30-4

gamma-Ethylmercaptoacetoacetic acid methyl ester

Cat. No.: B13600332
CAS No.: 74150-30-4
M. Wt: 176.24 g/mol
InChI Key: JRZOPJWLYKXNSP-UHFFFAOYSA-N
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Description

Gamma-Ethylmercaptoacetoacetic acid methyl ester is an organic compound with the molecular formula C7H12O3S It contains a variety of functional groups, including an ester, a ketone, and a sulfide

Preparation Methods

Synthetic Routes and Reaction Conditions

Gamma-Ethylmercaptoacetoacetic acid methyl ester can be synthesized through a series of reactions involving the esterification of acetoacetic acid derivatives. One common method involves the reaction of ethyl mercaptan with acetoacetic acid methyl ester under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes often use catalysts to increase the reaction rate and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production .

Chemical Reactions Analysis

Types of Reactions

Gamma-Ethylmercaptoacetoacetic acid methyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Gamma-Ethylmercaptoacetoacetic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of sulfur-containing compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of gamma-Ethylmercaptoacetoacetic acid methyl ester involves its interaction with specific molecular targets. The ester and ketone groups can participate in various chemical reactions, while the sulfide group can undergo oxidation or reduction. These interactions can affect the compound’s reactivity and its ability to interact with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Acetoacetic acid methyl ester: Lacks the ethylmercapto group, making it less reactive in certain types of reactions.

    Ethyl acetoacetate:

Uniqueness

Gamma-Ethylmercaptoacetoacetic acid methyl ester is unique due to the presence of both the sulfide and ester groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it particularly useful in synthetic chemistry and industrial applications .

Properties

CAS No.

74150-30-4

Molecular Formula

C7H12O3S

Molecular Weight

176.24 g/mol

IUPAC Name

methyl 4-ethylsulfanyl-3-oxobutanoate

InChI

InChI=1S/C7H12O3S/c1-3-11-5-6(8)4-7(9)10-2/h3-5H2,1-2H3

InChI Key

JRZOPJWLYKXNSP-UHFFFAOYSA-N

Canonical SMILES

CCSCC(=O)CC(=O)OC

Origin of Product

United States

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